molecular formula C25H34N6S2 B4318675 N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE

N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE

Cat. No.: B4318675
M. Wt: 482.7 g/mol
InChI Key: HFIKACIPSCLDKJ-UHFFFAOYSA-N
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Description

4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes piperidine and pyridine rings, which are connected by a propane-1,3-diyl linker and carbothioamide groups. The presence of these functional groups and the overall molecular architecture contribute to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and pyridine precursors, followed by their functionalization with carbothioamide groups. The final step involves linking these functionalized units with a propane-1,3-diyl spacer under controlled reaction conditions, such as specific temperatures, solvents, and catalysts.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert the carbothioamide groups to corresponding amines or other reduced forms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as alkyl, acyl, or halogen groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for studying protein-ligand interactions or enzyme inhibition.

    Medicine: The compound’s potential bioactivity could be explored for developing new therapeutic agents, particularly in targeting specific molecular pathways.

    Industry: It may find applications in materials science, such as in the development of novel polymers or as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) involves its interaction with specific molecular targets. The piperidine and pyridine rings, along with the carbothioamide groups, can form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-trimethylenedipiperidine: A related compound with a similar piperidine structure but lacking the pyridine and carbothioamide groups.

    1,3-Bis(4-piperidyl)propane: Another similar compound with a propane-1,3-diyl linker but different functional groups.

Uniqueness

4,4’-propane-1,3-diylbis(N-pyridin-3-ylpiperidine-1-carbothioamide) is unique due to the combination of piperidine, pyridine, and carbothioamide groups within a single molecule. This unique structure imparts distinct chemical properties and reactivity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-pyridin-3-yl-4-[3-[1-(pyridin-3-ylcarbamothioyl)piperidin-4-yl]propyl]piperidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34N6S2/c32-24(28-22-6-2-12-26-18-22)30-14-8-20(9-15-30)4-1-5-21-10-16-31(17-11-21)25(33)29-23-7-3-13-27-19-23/h2-3,6-7,12-13,18-21H,1,4-5,8-11,14-17H2,(H,28,32)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFIKACIPSCLDKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)C(=S)NC3=CN=CC=C3)C(=S)NC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 3
Reactant of Route 3
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 4
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 5
Reactant of Route 5
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE
Reactant of Route 6
Reactant of Route 6
N-(PYRIDIN-3-YL)-4-(3-{1-[(PYRIDIN-3-YL)CARBAMOTHIOYL]PIPERIDIN-4-YL}PROPYL)PIPERIDINE-1-CARBOTHIOAMIDE

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